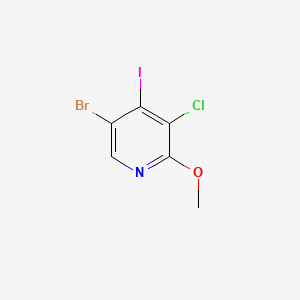

5-Bromo-3-chloro-4-iodo-2-methoxypyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

Halogenated pyridine scaffolds are of paramount importance in modern organic synthesis. nih.govnih.gov They serve as versatile building blocks for the construction of more complex molecules. The carbon-halogen bonds provide reactive handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netacs.orgnih.gov These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of functionalized pyridine derivatives.

The strategic placement of different halogens on the pyridine ring allows for sequential and site-selective reactions, owing to the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). acs.org This chemoselectivity is a powerful tool for synthetic chemists, allowing for the controlled and stepwise elaboration of the pyridine core. The resulting highly substituted pyridines are often key components in molecules of medicinal and material interest.

Overview of the Structural Complexity and Research Relevance of 5-Bromo-3-chloro-4-iodo-2-methoxypyridine and Analogous Architectures

The compound This compound (CAS Number: 578007-66-6) is a prime example of a structurally complex polyhalogenated pyridine. Its architecture is characterized by a dense arrangement of functional groups with opposing electronic effects on a π-deficient pyridine ring.

The structural complexity arises from several factors:

Multiple, distinct halogen substituents: The presence of iodine, bromine, and chlorine offers multiple sites for selective functionalization. The C-I bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the C-Br bond, and then the C-Cl bond.

Steric hindrance: The substituents are located on adjacent carbon atoms, leading to potential steric crowding that can influence the reactivity and conformation of the molecule.

Electronic effects: The methoxy (B1213986) group at the 2-position is an electron-donating group, which can influence the electron density of the pyridine ring and the regioselectivity of certain reactions. The halogens, being electronegative, withdraw electron density from the ring, making it more susceptible to nucleophilic attack.

The research relevance of This compound and its analogs, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, lies in their potential as advanced intermediates for the synthesis of pentasubstituted pyridines. researchgate.net Such highly functionalized pyridines are sought after in drug discovery and materials science due to the diverse three-dimensional structures and properties they can possess. The ability to selectively replace each halogen with a different functional group allows for the systematic exploration of chemical space and the fine-tuning of molecular properties.

Below is a table summarizing the key structural features of the title compound:

| Feature | Description |

| Core Structure | Pyridine |

| Substituents | -OCH3 (at C2), -Cl (at C3), -I (at C4), -Br (at C5) |

| Molecular Formula | C6H5BrINO |

| Molecular Weight | 313.92 g/mol |

| Key Reactive Sites | C-I, C-Br, C-Cl bonds for cross-coupling reactions |

The predictable reactivity hierarchy of the halogens makes these compounds valuable platforms for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

The following table outlines the expected order of reactivity for the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions:

| Bond | Position | Relative Reactivity |

| C-I | 4 | 1 (Highest) |

| C-Br | 5 | 2 |

| C-Cl | 3 | 3 (Lowest) |

This differential reactivity is a cornerstone of their utility in synthetic chemistry, allowing for a programmed approach to the construction of highly substituted pyridine derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClINO |

|---|---|

Molecular Weight |

348.36 g/mol |

IUPAC Name |

5-bromo-3-chloro-4-iodo-2-methoxypyridine |

InChI |

InChI=1S/C6H4BrClINO/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3 |

InChI Key |

MYNAAYHYYHFATG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1Cl)I)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Bromo 3 Chloro 4 Iodo 2 Methoxypyridine and Its Precursors

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis provides a logical framework for dismantling the target molecule into simpler, more readily available starting materials. This process highlights the key bond formations and the strategic order of substituent introduction.

The most logical disconnections for 5-Bromo-3-chloro-4-iodo-2-methoxypyridine are the carbon-halogen bonds. The order in which these bonds are disconnected is critical and is generally dictated by the reactivity and directing effects of the substituents present at each stage. A plausible retrosynthetic pathway would involve the sequential removal of the halogen atoms, starting from the last one introduced in the forward synthesis.

Given the challenges associated with introducing a substituent at the sterically hindered C-4 position flanked by two other halogens, the C-I bond is a prime candidate for the initial disconnection. This is often the final bond formed in the forward synthesis, potentially via a directed metalation strategy rather than direct electrophilic attack. Subsequent disconnections of the C-Br and C-Cl bonds lead back to a simpler, substituted 2-methoxypyridine (B126380) intermediate.

The retrosynthetic sequence can be visualized as follows:

C-I Bond Disconnection: The primary disconnection breaks the C-4-I bond, leading to the precursor 5-Bromo-3-chloro-2-methoxypyridine (B1372687). This step anticipates a directed ortho-metalation (DoM) or a halogen dance reaction in the forward synthesis.

C-Br Bond Disconnection: The next disconnection targets the C-5-Br bond. This simplifies the intermediate to 3-chloro-2-methoxypyridine (B78714). In the forward direction, this corresponds to a regioselective bromination.

C-Cl Bond Disconnection: Finally, the C-3-Cl bond is disconnected, leading to the readily available starting material, 2-methoxypyridine.

This stepwise approach simplifies the complex synthetic problem into a series of more manageable, regioselective halogenation reactions on a progressively simpler pyridine (B92270) core.

Based on the strategic disconnections, several key intermediates and the corresponding synthons (idealized reagents) can be identified. These intermediates represent crucial milestones in the proposed synthetic route.

| Target Bond | Key Intermediate | Synthon for Forward Synthesis |

| C(4)-I | 5-Bromo-3-chloro-2-methoxypyridine | Anionic C-4 pyridine synthon + Electrophilic Iodine ("I+") |

| C(5)-Br | 3-Chloro-2-methoxypyridine | Neutral 3-chloro-2-methoxypyridine + Electrophilic Bromine ("Br+") |

| C(3)-Cl | 2-Methoxypyridine | Anionic C-3 pyridine synthon + Electrophilic Chlorine ("Cl+") or Neutral 2-methoxypyridine + Electrophilic Chlorine ("Cl+") |

The primary starting material identified through this analysis is 2-methoxypyridine . The key intermediates that would need to be synthesized and isolated are 3-chloro-2-methoxypyridine and 5-bromo-3-chloro-2-methoxypyridine .

Direct Halogenation Approaches for Pyridine Derivatives

The success of the proposed synthesis hinges on the ability to perform regioselective halogenations on the electron-rich 2-methoxypyridine core. The methoxy (B1213986) group at the C-2 position is a strong activating group and directs electrophilic substitution to the C-3 and C-5 positions. The challenge lies in controlling the site of halogenation at each step.

The introduction of a bromine atom onto a pyridine ring can be achieved using various brominating agents. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring. For methoxypyridine derivatives, electrophilic bromination is generally directed to the positions ortho and para to the methoxy group (C-3 and C-5).

In the context of the proposed synthesis, the bromination of 3-chloro-2-methoxypyridine is a key step. The 2-methoxy group activates the C-5 position, while the 3-chloro group (deactivating but ortho, para-directing) also directs incoming electrophiles to the C-5 position. This alignment of directing effects should allow for a highly regioselective bromination at C-5.

Common Methodologies for Pyridine Bromination

| Reagent | Conditions | Comments |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane, room temp. | Mild and selective reagent for activated rings. Often used to avoid over-bromination. google.com |

| Bromine (Br₂) | Acetic acid or without solvent | A strong brominating agent; can lead to multiple substitutions if not controlled. |

Chlorination of the pyridine ring is the first step in the proposed forward synthesis, targeting the C-3 position of 2-methoxypyridine. This is a challenging step, as the C-5 position is also electronically activated and sterically more accessible. Therefore, direct electrophilic chlorination might yield a mixture of 3-chloro and 5-chloro isomers. To achieve high regioselectivity for the C-3 position, a directed metalation approach is often preferred. This involves deprotonation at the C-3 position with a strong base, followed by quenching with a chlorine source.

Common Methodologies for Pyridine Chlorination

| Reagent | Conditions | Comments |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol (HFIP) | HFIP can enhance the reactivity of NCS for efficient chlorination under mild conditions. organic-chemistry.org |

| Sulfuryl chloride (SO₂Cl₂) | Various solvents | A powerful chlorinating agent, often used for less reactive substrates. |

The final step in the synthesis is the iodination at the C-4 position of 5-bromo-3-chloro-2-methoxypyridine. This position is sterically hindered and electronically deactivated by the adjacent chloro and bromo substituents. Direct electrophilic iodination is highly unlikely to occur at this position. A more viable strategy involves a metal-halogen exchange or a directed metalation approach. For instance, treatment of the precursor with a strong base like lithium diisopropylamide (LDA) could selectively deprotonate the C-4 position, followed by trapping the resulting anion with an electrophilic iodine source like molecular iodine (I₂) or 1,2-diiodoethane.

Common Methodologies for Pyridine Iodination

| Reagent | Conditions | Comments |

|---|---|---|

| N-Iodosuccinimide (NIS) | HFIP or Acetonitrile | Effective for activated rings, but unlikely to work at the deactivated C-4 position. organic-chemistry.org |

| Iodine (I₂) / Silver Nitrate (AgNO₃) | Mechanical grinding, solvent-free | An eco-friendly approach for iodinating certain heterocyclic systems. nih.gov |

| Directed Metalation (e.g., LDA) followed by I₂ | THF, -78 °C | A powerful and common method for regioselective iodination of functionalized pyridines. |

Sequential and Orthogonal Halogenation Strategies

The introduction of multiple, different halogen atoms onto a pyridine ring requires careful planning to control the position of each substituent. Sequential halogenation, where halogens are introduced one after another, is a common approach. The order of introduction is dictated by the directing effects of the substituents already present on the ring and the reactivity of the halogenating agents.

For a precursor like 2-methoxypyridine, the methoxy group is an ortho-, para-directing activating group. However, the pyridine nitrogen is a deactivating group. Electrophilic halogenation of 2-methoxypyridine typically occurs at the 5-position, followed by the 3-position.

A plausible sequence for the synthesis of a trihalogenated 2-methoxypyridine could involve:

Bromination: Treatment of 2-methoxypyridine with a brominating agent such as N-Bromosuccinimide (NBS) would likely yield 5-bromo-2-methoxypyridine (B44785) as the major product.

Chlorination: Subsequent chlorination of 5-bromo-2-methoxypyridine with an agent like N-Chlorosuccinimide (NCS) would then be directed to the 3-position, yielding 5-bromo-3-chloro-2-methoxypyridine.

Iodination: The final iodination at the 4-position is the most challenging step. Direct electrophilic iodination of the electron-deficient 5-bromo-3-chloro-2-methoxypyridine would be difficult. Therefore, alternative strategies such as metalation followed by iodination are often employed.

Orthogonal strategies, where different halogenating conditions are used to target specific positions, are also crucial. For instance, electrophilic halogenation might be used for the first two steps, while a metalation-based approach is used for the final iodination, ensuring complete control over the substitution pattern.

| Starting Material | Reagent | Product | Position of Halogenation |

| 2-Methoxypyridine | NBS | 5-Bromo-2-methoxypyridine | 5 |

| 5-Bromo-2-methoxypyridine | NCS | 5-Bromo-3-chloro-2-methoxypyridine | 3 |

Metalation and Electrophilic Functionalization of Halogenated Pyridines

To overcome the limitations of direct electrophilic halogenation on electron-poor pyridine rings, metalation followed by quenching with an electrophile is a powerful tool. This approach reverses the polarity of the pyridine ring, making the carbon atom nucleophilic.

Directed Ortho-Metalation (DoM) Strategies

The methoxy group in 2-methoxypyridine and its halogenated derivatives can act as a directing group for ortho-metalation. By treating the substrate with a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), a proton ortho to the directing group can be abstracted. The resulting organolithium species can then react with an electrophile.

In the context of synthesizing this compound, a DoM strategy could be envisioned starting from 3-chloro-2-methoxypyridine. The methoxy group would direct lithiation to the 4-position. However, the presence of the chloro group might also influence the regioselectivity. Subsequent quenching with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would introduce the iodine at the 4-position. Further bromination at the 5-position would then be required.

| Substrate | Directing Group | Base | Site of Metalation | Electrophile | Product |

| 2-Methoxypyridine | -OCH₃ | n-BuLi/TMEDA | C3 | I₂ | 3-Iodo-2-methoxypyridine |

| 5-Bromo-2-methoxypyridine | -OCH₃ | LDA | C6 | I₂ | 5-Bromo-6-iodo-2-methoxypyridine |

Halogen-Dance Reactions in Highly Substituted Pyridine Rings

Halogen-dance reactions involve the base-mediated migration of a halogen atom to a more thermodynamically stable position on an aromatic ring. This rearrangement proceeds through a series of deprotonation and halogenation-deprotonation steps. In highly substituted pyridines, this can be a useful, albeit sometimes unpredictable, method for accessing specific isomers.

For a polysubstituted pyridine, treatment with a strong base like LDA can induce the "dance" of a bromine or iodine atom. The final position of the halogen is influenced by the steric and electronic environment of the ring. For instance, a halogen at the 4-position might migrate to the 3-position if the latter is sterically less hindered and electronically more favorable for the resulting organometallic intermediate. While potentially useful, controlling the outcome of a halogen-dance reaction on a triply substituted pyridine would require careful optimization of reaction conditions.

Selective Lithiation and Subsequent Electrophilic Quenching Reactions

Selective lithiation can also be achieved through halogen-metal exchange, particularly with iodo- and bromo-substituents. Organolithium reagents can selectively replace a halogen, with the ease of exchange being I > Br > Cl. This provides a powerful method for introducing functionality at a specific position.

Starting from a precursor such as 5-bromo-3-chloro-4-iodopyridine, treatment with one equivalent of n-butyllithium at low temperature would likely result in selective lithium-iodine exchange at the 4-position. The resulting 4-lithiated species could then be quenched with an electrophile. However, for the synthesis of the target compound, this methodology is more applicable to the introduction of the iodine itself. For example, starting with 5-bromo-3-chloro-2-methoxypyridine, a lithiation at the 4-position (if achievable through DoM or other means) followed by quenching with an iodine source would be a key step.

| Precursor | Reagent | Intermediate | Electrophile | Product |

| 4-Iodo-2-methoxypyridine | n-BuLi | 4-Lithio-2-methoxypyridine | CO₂ then H⁺ | 2-Methoxy-4-pyridinecarboxylic acid |

| 3-Bromo-5-iodopyridine | LDA | 3-Bromo-4-lithio-5-iodopyridine | I₂ | 3-Bromo-4,5-diiodopyridine |

Cross-Coupling Reactions in the Construction of Substituted Pyridines

Cross-coupling reactions, particularly those catalyzed by palladium, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic compounds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.

In the context of synthesizing derivatives of this compound, the halogen atoms can serve as handles for Suzuki-Miyaura coupling. The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > OTf > Cl. This differential reactivity allows for selective functionalization.

For instance, starting with this compound, a Suzuki-Miyaura coupling with an aryl or alkyl boronic acid could be selectively performed at the 4-position (C-I bond) under carefully controlled conditions, leaving the bromo and chloro substituents intact for further transformations.

| Halopyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Product |

| 4-Iodo-2-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Methoxy-4-phenylpyridine |

| 5-Bromo-3-chloropyridine | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | 5-(4-Methoxyphenyl)-3-chloropyridine |

Negishi Coupling for Pyridine Functionalization

The Negishi cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net This methodology is particularly valuable in pyridine chemistry due to its high functional group tolerance and the relatively mild reaction conditions required. orgsyn.org

For the synthesis of precursors to this compound, Negishi coupling can be employed to introduce carbon-based substituents at specific positions on the pyridine ring. The reactivity of halopyridines in Negishi coupling generally follows the order of I > Br > Cl, which allows for selective functionalization if multiple different halogens are present. orgsyn.org For instance, a dihalopyridine precursor could be selectively functionalized at the more reactive halogen site. The preparation of the necessary pyridyl zinc reagents can be achieved through methods such as transmetalation from pyridyl lithium species or direct insertion of activated zinc into a pyridyl halide bond. orgsyn.org

The choice of catalyst and ligands is crucial for achieving high yields. Palladium complexes, such as Pd(PPh₃)₄, are commonly employed and can effectively catalyze the coupling of 2-pyridylzinc reagents with a variety of electrophiles. researchgate.net The reaction demonstrates impressive tolerance for various functional groups, which is a significant advantage when constructing complex molecules. orgsyn.org

Table 1: Typical Reaction Parameters for Negishi Coupling of Pyridyl Halides

| Parameter | Details |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Ni(acac)₂ |

| Ligands | Triphenylphosphine (PPh₃), other phosphine-based ligands |

| Organometallic Reagent | Pyridylzinc halide (e.g., PyZnCl, PyZnBr) |

| Substrate | Iodopyridines, Bromopyridines, Chloropyridines |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |

| Notes | High functional group tolerance; reactivity order: I > Br > Cl. orgsyn.org |

Other Transition Metal-Catalyzed Coupling Methods

Beyond the Negishi coupling, other palladium-catalyzed reactions provide essential pathways for the functionalization of the pyridine core.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org It is a highly effective method for introducing alkynyl moieties onto a pyridine ring, which can serve as versatile synthetic handles for further transformations. scirp.org

The reaction conditions are generally mild, making it suitable for complex substrates. wikipedia.org The synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines has been demonstrated with moderate to excellent yields using a Pd(CF₃COO)₂/PPh₃/CuI catalytic system. scirp.orgresearchgate.net This highlights the utility of the Sonogashira reaction for functionalizing bromopyridine precursors. While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that relax these constraints. organic-chemistry.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org Its development has been transformative, largely replacing harsher, traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org

In the context of pyridine synthesis, this reaction is invaluable for introducing amino groups. The reaction of 2-bromopyridines with various volatile amines has been successfully performed using palladium(II) acetate, a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a strong base such as sodium tert-butoxide. researchgate.net The choice of ligand is critical, with electron-rich, bulky phosphine ligands often being essential for high catalytic activity. nih.gov The reaction is applicable to aryl chlorides, bromides, iodides, and sulfonates, providing a wide array of options for constructing aminopyridine derivatives. organic-chemistry.org

Table 2: Comparison of Sonogashira and Buchwald-Hartwig Reactions for Pyridine Functionalization

| Feature | Sonogashira Coupling | Buchwald-Hartwig Amination |

| Bond Formed | C(sp²)-C(sp) wikipedia.org | C(sp²)-N wikipedia.org |

| Key Reagents | Terminal Alkyne, Amine Base | Primary or Secondary Amine, Strong Base |

| Catalyst System | Palladium complex + Copper(I) co-catalyst organic-chemistry.org | Palladium complex with specialized phosphine ligand organic-chemistry.org |

| Typical Substrates | Aryl/Vinyl Halides (I, Br, Cl) wikipedia.org | Aryl Halides (I, Br, Cl), Triflates organic-chemistry.org |

| Common Application | Synthesis of arylalkynes and conjugated enynes libretexts.org | Synthesis of primary and secondary arylamines wikipedia.org |

Oxygen Functionalization and Etherification Methodologies at the C-2 Position of Pyridines

Introducing an oxygen-based functional group, specifically a methoxy group, at the C-2 position of the pyridine ring is a critical step in the synthesis of this compound. The C-2 and C-4 positions of the pyridine ring are electron-deficient and thus susceptible to nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a viable strategy. wikipedia.org

A common and direct method for this transformation is the reaction of a 2-halopyridine, particularly 2-chloropyridine (B119429), with a methoxide (B1231860) source such as sodium methoxide. 2-Chloropyridine is an ideal precursor as it is readily available and reactive towards nucleophiles. wikipedia.orgnih.gov The reaction involves the attack of the methoxide ion at the C-2 position, followed by the displacement of the chloride leaving group. This process is often carried out in a suitable solvent like methanol (B129727) or an aprotic polar solvent.

The synthesis of 2-chloropyridine itself can be achieved through various methods, including the direct chlorination of pyridine or, more conveniently, from pyridine-N-oxides. wikipedia.orgresearchgate.net The reaction of pyridine-N-oxide with phosphoryl chloride (POCl₃) can yield 2-chloropyridine, which can then be used in the subsequent etherification step. researchgate.net

Challenges and Innovations in the Synthesis of Highly Functionalized Halopyridines

The synthesis of polysubstituted halopyridines like this compound is fraught with challenges. The inherent electronic properties of the pyridine ring, combined with the directing effects of multiple halogen substituents, can complicate selective functionalization. researchgate.net

Challenges:

Regioselectivity: Achieving selective halogenation or functionalization at a specific position (e.g., C-3, C-4, or C-5) when other positions are already substituted is a significant hurdle. nih.gov The nitrogen atom strongly directs metallation and other reactions to the C-2 position, making functionalization at more remote sites difficult to control. nih.govchemrxiv.org

Harsh Reaction Conditions: Classical halogenation methods for electron-deficient pyridines often require harsh conditions, which can be incompatible with sensitive functional groups and lead to low yields or side reactions. nih.gov

Substrate Stability: Highly halogenated pyridines can be unstable, and certain intermediates, such as lithiated halopyridines, may be prone to dimerization or rearrangement. chemrxiv.org

Electronic Deactivation: The presence of multiple electron-withdrawing halogen atoms deactivates the ring towards electrophilic substitution, making direct introduction of further substituents challenging.

Innovations:

Novel Reagents for Selective Halogenation: To overcome the limitations of classical methods, new strategies have been developed. For instance, rationally designed phosphine reagents can be installed at the 4-position of pyridines, forming phosphonium (B103445) salts that can then be displaced by halide nucleophiles, enabling selective C-4 halogenation. nih.govresearchgate.net Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates to achieve highly regioselective 3-halogenation under mild conditions. chemrxiv.org

Advanced Catalytic Systems: The development of more sophisticated ligands and catalysts for cross-coupling reactions has enabled milder reaction conditions and broader substrate scopes. This allows for the late-stage functionalization of complex molecules, where sensitive functional groups must be tolerated. wikipedia.orgnih.gov

Directed Metalation Strategies: While the pyridine nitrogen typically directs metalation to the C-2 position, the use of specific directing groups can override this inherent reactivity to achieve functionalization at other positions. nih.gov Furthermore, novel organometallic reagents are being developed that show different regioselectivity compared to traditional organolithium bases. chemrxiv.orgresearchgate.net

These ongoing innovations in synthetic methodology are crucial for expanding the accessibility of complex, highly functionalized pyridine derivatives for applications in pharmaceuticals, agrochemicals, and materials science. mountainscholar.org

Reactivity and Chemical Transformations of 5 Bromo 3 Chloro 4 Iodo 2 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyridines, particularly when the halogen is positioned at a location activated by the ring nitrogen. In 5-Bromo-3-chloro-4-iodo-2-methoxypyridine, the halogens are situated at the C3, C4, and C5 positions. The reactivity of these positions towards nucleophilic attack is not uniform and is influenced by both the identity of the halogen and the electronic effects of the other substituents.

Assessment of Regioselectivity Based on Halogen Identity and Position

The regioselectivity of SNAr reactions on polyhalogenated pyridines is a subject of considerable interest. Generally, positions C2 and C4 are more susceptible to nucleophilic attack than C3 and C5. This is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, which is possible when the attack occurs at the ortho or para positions. wikipedia.orgnih.gov In the case of this compound, the iodine atom is at the activated C4 position, making it the most probable site for nucleophilic substitution.

The identity of the halogen also plays a crucial role in determining its lability as a leaving group. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile, and the reactivity order is often found to be F > Cl ≈ Br > I. baranlab.org This is because the more electronegative halogens polarize the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic. However, if the departure of the leaving group is the rate-determining step, the order of reactivity might be reversed, following the trend of carbon-halogen bond strength (C-I < C-br < C-cl). without specific experimental data for this compound, the relative reactivity of the chloro, bromo, and iodo substituents can be predicted based on these general principles. given the activation of the c4 position, the iodo group is the most likely to be displaced by a nucleophile.>

| Position | Halogen | General SNAr Reactivity | Predicted Reactivity in this compound |

|---|---|---|---|

| C3 | Chloro | Low | Low |

| C4 | Iodo | High (para to Nitrogen) | High |

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Electrophilic aromatic substitution is generally difficult on the pyridine ring, which is considered an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. nih.govscispace.com The presence of three electron-withdrawing halogen atoms in this compound further deactivates the ring towards electrophilic attack.

However, the 2-methoxy group is a strongly activating, ortho-para directing group for EAS. In this molecule, the positions ortho (C3) and para (C5) to the methoxy (B1213986) group are already substituted with chlorine and bromine, respectively. The only remaining position for a potential electrophilic attack is C6. The electronic environment at C6 is influenced by the deactivating effects of the ring nitrogen and the halogens, and the activating effect of the methoxy group. Given the significant deactivation by multiple substituents, it is highly improbable that this compound would undergo electrophilic aromatic substitution under standard conditions. If a reaction were to be forced under harsh conditions, the C6 position would be the only plausible site for substitution, though yields would be expected to be extremely low.

Organometallic Reactivity of Halogenated Pyridines

The halogen substituents on the pyridine ring provide handles for the formation of organometallic reagents, which are versatile intermediates in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for selective metal-halogen exchange.

Formation and Reactivity of Grignard Reagents

Grignard reagents are typically formed by the reaction of an organic halide with magnesium metal. The ease of formation of Grignard reagents from aryl halides follows the order of C-I > C-Br > C-Cl. libretexts.org Consequently, for this compound, the iodine at the C4 position would be the most reactive site for the insertion of magnesium to form the corresponding Grignard reagent, 5-bromo-3-chloro-2-methoxy-4-pyridylmagnesium iodide. This regioselectivity allows for the selective functionalization of the C4 position. The resulting Grignard reagent would be a powerful nucleophile and a strong base, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and esters.

| Halogen at Position | Likelihood of Grignard Formation |

| C4-Iodo | High |

| C5-Bromo | Moderate |

| C3-Chloro | Low |

Generation and Transformations of Organolithium Species

Organolithium reagents can be prepared either by direct reaction of an organic halide with lithium metal or through a metal-halogen exchange reaction with an existing organolithium compound, such as n-butyllithium. The rate of lithium-halogen exchange also follows the trend I > Br > Cl. Therefore, treatment of this compound with an alkyllithium reagent at low temperatures would be expected to selectively replace the iodine at the C4 position with lithium, yielding 5-bromo-3-chloro-2-methoxy-4-lithiopyridine.

This organolithium species, like its Grignard counterpart, is a potent nucleophile and base. It can participate in a variety of synthetic transformations, including reactions with carbonyl compounds, nitriles, and other electrophiles, providing a route to a diverse array of 4-substituted pyridine derivatives. The selective formation of the organolithium reagent at the C4 position underscores the predictable nature of metal-halogen exchange reactions based on the identity of the halogen.

Advanced Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly with palladium, offers a powerful toolkit for the selective modification of this compound. The predictable reactivity hierarchy of the halogens enables sequential cross-coupling, carbonylation, and amination reactions.

Further Cross-Coupling Applications (e.g., Heck, Stille, Kumada)

The palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Kumada reactions, are expected to proceed with high regioselectivity on this compound. The initial reaction will almost exclusively occur at the most labile carbon-iodine bond at the C4-position.

The Heck reaction , which couples the aryl halide with an alkene, would selectively form a C4-alkenylated pyridine. youtube.comchemrxiv.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.com Following the initial coupling at the C4-position, a subsequent Heck reaction at the C5-bromo position could be achieved under more forcing conditions, allowing for the introduction of a second alkenyl group.

The Stille coupling , utilizing an organotin reagent, is another versatile C-C bond-forming reaction. rsc.orgrsc.org For this compound, the first Stille coupling would selectively occur at the C4-iodo position. nih.gov The choice of catalyst and ligands can be crucial for achieving high yields and preventing side reactions. mountainscholar.org

The Kumada coupling employs a Grignard reagent and is often catalyzed by nickel or palladium complexes. nih.govorganic-chemistry.org This reaction would also be expected to show high selectivity for the C4-iodo position. The high reactivity of Grignard reagents, however, necessitates careful control of reaction conditions to avoid unwanted side reactions. acs.orgclockss.org

Table 1: Predicted Regioselectivity in Cross-Coupling Reactions

| Reaction | Primary Reactive Site | Secondary Reactive Site | Tertiary Reactive Site |

|---|---|---|---|

| Heck | C4-Iodo | C5-Bromo | C3-Chloro |

| Stille | C4-Iodo | C5-Bromo | C3-Chloro |

Carbonylation and Amination Reactions on Halogenated Sites

Palladium-catalyzed carbonylation introduces a carbonyl group into the pyridine ring, typically using carbon monoxide. This reaction also follows the halogen reactivity trend, with the C4-iodo position being the most reactive. This allows for the selective synthesis of a 4-carbonyl derivative, which can be further converted to esters, amides, or carboxylic acids depending on the nucleophile present.

Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals and other biologically active molecules. chemrxiv.org When applied to this compound, this palladium-catalyzed reaction would selectively introduce an amino group at the C4-position. The choice of phosphine (B1218219) ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich ligands have been shown to be particularly effective in promoting the coupling of aryl halides with a wide range of amines.

Oxidation and Reduction Pathways of Halogenated Pyridine Systems

The oxidation of the pyridine ring in this compound can lead to the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. However, strong oxidizing agents can also lead to the degradation of the pyridine ring, particularly in the presence of multiple halogen substituents.

The reduction of this compound can proceed through several pathways, depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for instance, can lead to the complete saturation of the pyridine ring to form a piperidine (B6355638) derivative. However, this method may also result in the hydrogenolysis of the carbon-halogen bonds.

More selective reduction methods can be employed to target specific halogen atoms. For example, reductions with certain metal hydrides or dissolving metal systems can selectively remove the iodo or bromo substituents. The C-I bond is generally the most susceptible to reduction, followed by the C-Br bond, and then the C-Cl bond. This selective dehalogenation can be a useful strategy for further functionalization.

Selective Functional Group Interconversions of Halogen Substituents

The differential reactivity of the three halogen atoms in this compound allows for selective interconversions. Metal-halogen exchange reactions, typically using organolithium reagents at low temperatures, are highly selective for the most polarizable halogen. In this case, the iodine at the C4-position would readily undergo exchange to form a 4-lithiopyridine (B8661376) intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4-position.

Under specific conditions, halogenated pyridines can undergo a "halogen dance" reaction, where the halogen atom migrates to a different position on the ring. This isomerization is typically base-catalyzed and can be a competing pathway in reactions involving strong bases.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Heck reaction |

| Stille coupling |

| Kumada coupling |

| Buchwald-Hartwig amination |

| Piperidine |

Theoretical and Computational Investigations of 5 Bromo 3 Chloro 4 Iodo 2 Methoxypyridine

Quantum Mechanical Studies (Density Functional Theory – DFT)

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. Its balance of accuracy and computational efficiency makes it particularly well-suited for studying medium to large-sized organic compounds. Through DFT calculations, a detailed understanding of the geometry, reactivity, and electronic distribution of 5-Bromo-3-chloro-4-iodo-2-methoxypyridine can be achieved.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Structures)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.88 Å |

| C-Cl Bond Length | ~1.73 Å |

| C-I Bond Length | ~2.09 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-N-C Bond Angle | ~117° |

| C-C-Br Bond Angle | ~119° |

| C-C-Cl Bond Angle | ~121° |

| C-C-I Bond Angle | ~118° |

These predicted values are based on typical bond lengths and angles for halogenated and methoxy-substituted aromatic rings. The actual values for this compound would be influenced by the electronic interplay of the various substituents.

Frontier Molecular Orbital (FMO) Analysis: Elucidation of HOMO-LUMO Energetics and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate and accept electrons, respectively.

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the methoxy (B1213986) group, which are the more electron-rich portions of the molecule. The LUMO, conversely, is anticipated to have significant contributions from the carbon atoms bonded to the electron-withdrawing halogen atoms.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In the case of this compound, the presence of multiple halogens and a methoxy group will modulate this gap.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | ~ -6.5 to -7.5 | Region of electron donation (nucleophilicity) |

| LUMO | ~ -1.0 to -2.0 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 | Indicator of chemical stability and reactivity |

The precise energy values would be determined by the specific DFT functional and basis set used in the calculation. The distribution of the HOMO and LUMO across the molecule dictates the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP map is expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atom of the methoxy group will also contribute to a negative potential region. Conversely, the areas around the hydrogen atoms of the methyl group and, to a lesser extent, the regions opposite the halogen atoms (sigma-holes) will exhibit positive potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be crucial in crystal packing and receptor-ligand interactions.

Calculation of Reactivity Indices and Fukui Functions for Site Selectivity

To gain a more quantitative understanding of reactivity, various chemical reactivity descriptors can be calculated from the results of DFT computations. These include global reactivity indices such as chemical hardness, softness, and electrophilicity, which provide a general measure of a molecule's reactivity.

Local reactivity indices, such as Fukui functions, are particularly useful for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), quantifies the change in electron density at a particular point when an electron is added to or removed from the system.

For this compound, the calculation of condensed Fukui functions (atomic values) would pinpoint which atoms are most susceptible to different types of chemical reactions. It is anticipated that the carbon atoms bearing the halogen substituents, particularly the iodine, would be likely sites for nucleophilic attack, while electrophilic attack would be favored at the electron-rich positions of the pyridine ring.

Electronic Structure and Chemical Bonding Characterization

A comprehensive understanding of the electronic structure of this compound involves analyzing the nature of the chemical bonds and the distribution of electrons throughout the molecule. Natural Bond Orbital (NBO) analysis is a powerful computational tool for this purpose.

NBO analysis provides a localized picture of chemical bonding, describing the molecule in terms of Lewis-like structures with localized bonds and lone pairs. This analysis can quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization (hyperconjugation). For this compound, NBO analysis would reveal the nature of the C-halogen and C-O bonds, as well as the electronic interactions between the substituents and the pyridine ring.

Computational Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. DFT calculations can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra to confirm the structure and gain further insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹³C and ¹H atoms. These predictions are based on the calculated electron density around each nucleus. For this compound, the predicted NMR spectrum would show distinct signals for the different carbon and hydrogen atoms, with the chemical shifts being influenced by the electronic effects of the neighboring substituents.

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding IR intensities can be calculated using DFT. This allows for the assignment of the various absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as C-H stretching, C-C and C-N ring vibrations, and C-halogen stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides information about the electronic structure and the nature of the molecular orbitals involved in the electronic excitations of this compound.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of complex organic molecules. For a polysubstituted pyridine derivative such as this compound, theoretical calculations can provide valuable insights into the electronic environment of each nucleus. Density Functional Theory (DFT) has emerged as a robust methodology for the accurate prediction of NMR parameters.

The most common approach for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method. This method effectively addresses the issue of gauge-dependence, ensuring that the calculated magnetic shielding tensors are independent of the origin of the coordinate system. Typically, the geometry of the molecule is first optimized using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311+G(d,p). Following optimization, the NMR shielding tensors are calculated at the same level of theory.

The absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ_sample = σ_ref - σ_sample, where σ_ref is the isotropic shielding constant of the reference and σ_sample is that of the nucleus in the molecule of interest.

The substituents on the pyridine ring—bromo, chloro, iodo, and methoxy groups—each exert distinct electronic effects (inductive and resonance) that influence the chemical shifts of the remaining aromatic proton and the carbon atoms of the ring. The methoxy group, being an electron-donating group, is expected to increase the electron density at the ortho and para positions, leading to upfield shifts (lower ppm values) for the corresponding nuclei. Conversely, the halogens (bromo, chloro, and iodo) are electron-withdrawing through their inductive effects, which would deshield the nuclei, causing downfield shifts (higher ppm values). The interplay of these effects results in a unique NMR fingerprint for the molecule.

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method with the B3LYP functional and a 6-311+G(d,p) basis set.

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 162.5 |

| C3 | - | 115.8 |

| C4 | - | 95.3 |

| C5 | - | 118.9 |

| C6 | 8.15 | 148.2 |

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule based on its vibrational modes. Computational chemistry offers reliable methods to predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. For this compound, a theoretical vibrational analysis can elucidate the characteristic stretching, bending, and torsional modes associated with its structure.

The standard computational approach involves geometry optimization followed by a frequency calculation at the same level of theory. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for vibrational analysis. The choice of basis set, such as 6-311++G(d,p), is crucial for accurately describing the electronic structure and, consequently, the vibrational frequencies.

The output of a frequency calculation includes the harmonic vibrational frequencies, IR intensities, and Raman activities. It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and systematic errors inherent in the computational method. nih.gov This scaling results in a better agreement with experimental data.

The predicted IR and Raman spectra are characterized by several key vibrational modes for this compound. These include the C-H stretching of the pyridine ring and the methoxy group, the C-N and C-C stretching vibrations of the aromatic ring, and the C-O stretching of the methoxy group. Additionally, the vibrations involving the halogen substituents, such as C-Cl, C-Br, and C-I stretching, are expected in the lower frequency region of the spectrum.

A selection of predicted vibrational frequencies and their assignments for this compound is presented in the table below.

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| 3105 | Medium | Low | C-H stretch (aromatic) |

| 2960 | Medium | Medium | C-H stretch (methoxy, asymmetric) |

| 2855 | Low | Medium | C-H stretch (methoxy, symmetric) |

| 1580 | High | Medium | C=C/C=N ring stretch |

| 1450 | High | Low | C-H bend (methoxy) |

| 1260 | High | Medium | C-O stretch (methoxy) |

| 1100 | Medium | High | Ring breathing mode |

| 780 | High | Low | C-Cl stretch |

| 650 | Medium | Medium | C-Br stretch |

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed insights into reaction pathways, intermediates, and transition states that are often difficult to probe experimentally. For a highly functionalized molecule like this compound, computational studies can be employed to explore its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or lithiation-substitution sequences.

The primary objective of a computational study of a reaction mechanism is to map out the potential energy surface (PES) that connects the reactants to the products. This involves locating all stationary points, including minima corresponding to reactants, intermediates, and products, as well as first-order saddle points, which represent the transition states. Density Functional Theory (DFT) is a widely used method for these investigations due to its favorable accuracy-to-cost ratio.

The process begins with the identification of a plausible reaction pathway. The geometries of the reactants, products, and any proposed intermediates are optimized. Subsequently, transition state searches are performed to locate the highest energy point along the reaction coordinate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are available for this purpose. Once a transition state structure is located, it is crucial to verify that it is a true first-order saddle point by performing a frequency calculation. A genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products.

Intrinsic Reaction Coordinate (IRC) calculations are then performed starting from the transition state geometry. An IRC calculation follows the reaction path downhill from the transition state, confirming that it connects the intended reactants and products. The energy difference between the transition state and the reactants defines the activation energy barrier, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

For reactions involving this compound, computational studies could, for example, elucidate the regioselectivity of a substitution reaction. By calculating the activation barriers for substitution at different positions, a prediction can be made as to which halogen is most likely to be displaced under specific reaction conditions. These theoretical investigations can guide the design of synthetic routes and the development of new chemical transformations.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 5-Bromo-3-chloro-4-iodo-2-methoxypyridine, a suite of NMR experiments would be employed to assign the proton and carbon signals and to establish the connectivity within the molecule.

Due to the highly substituted nature of the pyridine (B92270) ring in this compound, a single proton resonance is expected in the aromatic region of the ¹H NMR spectrum. The methoxy (B1213986) group will present as a singlet in the upfield region. While the ¹H NMR provides initial information, a full structural assignment necessitates the use of two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): In this case, with only one aromatic proton, a COSY experiment would not be particularly informative for the pyridine ring system itself. However, it would be crucial in more complex derivatives of this compound to establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is vital for correlating the single aromatic proton to its directly attached carbon atom on the pyridine ring. This would definitively assign one of the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is central to piecing together the molecular puzzle. It reveals correlations between protons and carbons over two to three bonds. For this compound, the aromatic proton would show correlations to the neighboring quaternary carbons, including those bearing the bromo, chloro, and iodo substituents. Similarly, the protons of the methoxy group would correlate to the carbon atom at the 2-position of the pyridine ring, confirming its point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide through-space correlations between protons. A key expected correlation would be between the methoxy protons and the aromatic proton at the 6-position, assuming a conformation where these are in spatial proximity. This would further solidify the assignment of the single aromatic proton.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar substituted pyridines, is presented below. The exact values would require experimental verification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-6 | ~ 8.0 - 8.5 | ~ 150 - 155 | C-2, C-4, C-5 |

| OCH₃ | ~ 3.9 - 4.2 | ~ 55 - 60 | C-2 |

| C-2 | - | ~ 160 - 165 | OCH₃ |

| C-3 | - | ~ 115 - 120 | H-6 |

| C-4 | - | ~ 90 - 95 | H-6 |

| C-5 | - | ~ 125 - 130 | H-6 |

Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. wikipedia.orgresearchgate.net The principle of qNMR relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei giving rise to that signal. researchgate.net

For the purity assessment of this compound, a certified internal standard with a known concentration and purity would be added to a precisely weighed sample of the compound. The purity of the target compound can then be calculated by comparing the integral of a well-resolved signal from the analyte (e.g., the methoxy protons or the aromatic proton) with the integral of a signal from the internal standard. Key considerations for accurate qNMR include ensuring a long relaxation delay to allow for complete magnetization recovery of all nuclei and selecting signals that are free from overlap with impurity or solvent signals.

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have distinct physical and chemical properties. Solid-state NMR (ssNMR) is a valuable technique for characterizing these different solid forms. wikipedia.orgemory.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide detailed structural information. emory.edu

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C ssNMR spectra of this compound. Different polymorphs would be expected to exhibit distinct ¹³C chemical shifts due to differences in the local electronic environments and intermolecular packing arrangements in the crystal lattice. This makes ssNMR a powerful tool for identifying and distinguishing between different crystalline forms of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule and for gaining insights into its structure through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. For this compound, the exact mass of the molecular ion would be determined and compared to the theoretical mass calculated from the isotopic masses of its constituent elements (carbon, hydrogen, bromine, chlorine, iodine, nitrogen, and oxygen). The high accuracy of this measurement allows for the unambiguous determination of the elemental formula. The presence of bromine and chlorine would be readily identified by their characteristic isotopic patterns in the mass spectrum.

| Isotopologue | Theoretical Exact Mass |

| C₆H₄⁷⁹Br³⁵Cl¹²⁷INO | 358.8216 |

| C₆H₄⁸¹Br³⁵Cl¹²⁷INO | 360.8195 |

| C₆H₄⁷⁹Br³⁷Cl¹²⁷INO | 360.8186 |

| C₆H₄⁸¹Br³⁷Cl¹²⁷INO | 362.8166 |

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragment ions produced by the ionization process. For this compound, common fragmentation pathways would likely involve the loss of the substituents from the pyridine ring.

Expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a bromine radical (•Br).

Loss of a chlorine radical (•Cl).

Loss of an iodine radical (•I).

Cleavage of the pyridine ring itself under higher energy conditions.

The observation of these characteristic fragment ions would provide strong corroborating evidence for the proposed structure of this compound. The relative abundance of the different fragment ions can also provide insights into the relative bond strengths within the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related halogenated pyridine structures allows for a hypothetical model of its key structural features. The pyridine ring is expected to be planar, with the substituents causing some degree of steric strain that may influence bond angles and lengths slightly from those of an unsubstituted pyridine. The relative positions of the bulky bromo, chloro, and iodo substituents, along with the methoxy group, would be precisely determined, confirming the substitution pattern.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 8.0 - 10.0 |

| c (Å) | 14.0 - 16.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 1900 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.3 - 2.5 |

Note: This table is a projection based on similar molecular structures and is for illustrative purposes pending experimental data.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Molecular Conformation Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. The C-H stretching vibrations of the methoxy group and the aromatic ring would appear in the 2850-3100 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed around 1020-1250 cm⁻¹. The pyridine ring C=C and C=N stretching vibrations would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl, C-Br, and C-I stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹, with the C-I stretch having the lowest frequency.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The vibrations of the heavy halogen substituents (Br and I) would also be expected to give rise to distinct, low-frequency Raman signals.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (methoxy & aromatic) | 2850 - 3100 | FTIR, Raman |

| C=N Stretch (pyridine ring) | 1550 - 1600 | FTIR, Raman |

| C=C Stretch (pyridine ring) | 1400 - 1550 | FTIR, Raman |

| C-O Stretch (methoxy) | 1020 - 1250 | FTIR |

| C-Cl Stretch | 600 - 800 | FTIR, Raman |

| C-Br Stretch | 500 - 600 | FTIR, Raman |

| C-I Stretch | ~500 | Raman |

Advanced Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) for Reaction Monitoring and Purity Profiling

Advanced chromatographic techniques coupled with mass spectrometry are indispensable for monitoring the synthesis of this compound and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be a suitable technique for its analysis. The gas chromatograph would separate the target compound from any starting materials, byproducts, or residual solvents. The mass spectrometer would then provide a mass spectrum of the eluting compound, which would show the molecular ion peak and a characteristic fragmentation pattern. The isotopic pattern of the molecular ion would be particularly informative due to the presence of bromine and chlorine, which have distinct isotopic abundances (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1).

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): For less volatile impurities or for analyses where derivatization is not desirable, LC-MS/MS is a powerful alternative. A reversed-phase C18 column could be used for separation. The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) would allow for the detection and quantification of trace-level impurities. By selecting the molecular ion as the precursor ion and fragmenting it, a unique fragmentation pattern can be obtained, which enhances the certainty of identification.

Typical Parameters for Chromatographic Analysis:

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer |

| LC-MS/MS | Reversed-phase (e.g., C18) | Acetonitrile/Water with formic acid | Tandem Mass Spectrometer |

These advanced analytical methodologies, when used in concert, provide a robust framework for the complete chemical characterization of this compound, ensuring its structural integrity and purity for any subsequent use.

Role As a Versatile Synthetic Building Block in Advanced Chemical Research

Precursor in the Rational Design and Synthesis of Diverse Pyridine-Based Derivatives

The differential reactivity of the carbon-halogen bonds in 5-Bromo-3-chloro-4-iodo-2-methoxypyridine is a key feature that enables its use as a precursor for a wide array of pyridine-based derivatives. The carbon-iodine bond is generally the most reactive towards metal-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and then the carbon-chlorine bond. This hierarchy allows for sequential and site-selective functionalization.

For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or alkyl groups at specific positions. nih.govresearchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively substitute the iodo group while leaving the bromo and chloro groups intact. Subsequent modification of the reaction conditions, or the use of a different catalyst system, can then facilitate the reaction at the bromo-substituted position. This stepwise approach provides a rational and controlled pathway to highly substituted and complex pyridine (B92270) derivatives that would be challenging to synthesize through other methods.

The presence of the 2-methoxy group also influences the electronic properties of the pyridine ring, which can affect the regioselectivity and reactivity of these coupling reactions. This electronic influence, combined with the inherent reactivity differences of the halogens, provides chemists with a powerful tool for the rational design of novel pyridine-containing molecules with desired functionalities.

Table 1: Potential Regioselective Cross-Coupling Reactions of this compound

| Reactive Site | Coupling Partner | Catalyst System (Example) | Potential Product |

| C4-Iodo | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-5-bromo-3-chloro-2-methoxypyridine |

| C5-Bromo | Alkylboronic acid | PdCl₂(dppf), K₃PO₄ | 5-Alkyl-3-chloro-4-iodo-2-methoxypyridine |

| C3-Chloro | Amine | Pd₂(dba)₃, Buchwald ligand, NaOtBu | 3-Amino-5-bromo-4-iodo-2-methoxypyridine |

Note: The specific conditions and outcomes would require experimental validation.

Fundamental Scaffold for the Construction of Novel Heterocyclic Systems

Beyond simple substitution reactions, this compound can serve as a fundamental building block for the construction of more complex, fused heterocyclic systems. The halogen substituents can act as handles for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic systems containing the pyridine core.

For example, after a selective cross-coupling reaction at the 4-position, the remaining halogen at the 3 or 5-position could be utilized in a subsequent intramolecular Heck reaction or a Buchwald-Hartwig amination to form a new ring fused to the pyridine scaffold. The strategic choice of the initially introduced substituent is crucial for designing a successful cyclization precursor.

The ability to introduce different functional groups at specific positions allows for the creation of a diverse range of heterocyclic architectures. These novel systems are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The diversification of triazine-based compounds into pyrimidines and pyridines serves as an illustrative example of how a core heterocycle can be transformed into other important heterocyclic systems. researchgate.net

Application in the Efficient Synthesis of Complex Molecular Architectures

While direct applications of this compound in the total synthesis of natural products or other complex molecular architectures are not yet extensively documented in publicly available literature, its potential is significant. Polysubstituted pyridines are key fragments in numerous biologically active compounds and complex organic molecules.

The ability to introduce multiple, different substituents in a controlled manner makes this compound an attractive starting material for the convergent synthesis of complex targets. A synthetic strategy could involve the sequential functionalization of the three halogenated positions to build up a significant portion of the target molecule's framework before incorporating it into the final structure. This approach can lead to more efficient and flexible synthetic routes compared to linear strategies. The principles of using halogen-rich intermediates for the synthesis of pentasubstituted pyridines highlight the value of such building blocks in constructing complex molecular frameworks. researchgate.net

Considerations for Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound, along with potential chelating groups that can be introduced via substitution of the halogens, makes it a candidate for ligand design in coordination chemistry. The electronic properties of the pyridine ring, and consequently the coordinating ability of the nitrogen atom, can be fine-tuned by the nature of the substituents at the 3, 4, and 5-positions.

For example, the introduction of nitrogen- or oxygen-containing substituents at the 3-position could lead to the formation of bidentate ligands capable of coordinating to a variety of metal centers. The steric and electronic properties of these ligands can be systematically varied by changing the substituents at the 4 and 5-positions. This modularity is highly desirable in the development of new catalysts, sensors, and functional materials. The synthesis of functionalized pyridylphosphine ligands and their coordination to metal centers is a well-established area of research that demonstrates the potential of substituted pyridines in this field. morressier.com While the steric bulk of multiple substituents could present challenges for metal-ligand binding, it could also be exploited to create specific coordination geometries and catalytic pockets. nih.gov

Conclusion and Future Perspectives

Summary of Current Research Landscape and Key Achievements for Polyhalogenated Methoxypyridines

The research landscape for polyhalogenated methoxypyridines is characterized by their utility as highly functionalized building blocks in organic synthesis. While specific research on "5-Bromo-3-chloro-4-iodo-2-methoxypyridine" is not extensively documented in publicly available literature, the broader class of polyhalogenated pyridines has been the subject of significant investigation. Key achievements in this area revolve around the selective functionalization of the pyridine (B92270) core, leveraging the differential reactivity of the various halogen substituents.

The presence of a methoxy (B1213986) group at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its electron density and modulating the reactivity of the halogen atoms. This electronic effect, coupled with the inherent positional selectivity dictated by the nitrogen atom, allows for controlled and stepwise modifications of the molecule. Researchers have successfully exploited these features to introduce a variety of functional groups, leading to the synthesis of polysubstituted pyridines with tailored electronic and steric properties. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govproquest.com

A notable achievement in this field is the development of synthetic routes that allow for the precise installation of different halogens at specific positions on the pyridine ring. This multi-halogenated pattern, as seen in the subject compound, provides a powerful tool for sequential and site-selective cross-coupling reactions. For instance, the iodine atom is typically the most reactive towards palladium-catalyzed cross-coupling reactions, followed by bromine and then chlorine. This hierarchy in reactivity enables chemists to selectively replace one halogen at a time, thereby constructing complex molecular frameworks in a controlled manner.

Identification of Emerging Methodologies for Enhanced Synthesis and Functionalization

The synthesis and functionalization of polyhalogenated pyridines, including methoxy-substituted derivatives, are continually evolving with the advent of new synthetic methodologies. These emerging techniques aim to improve efficiency, selectivity, and functional group tolerance.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, remain at the forefront of pyridine functionalization. acs.org Recent advancements have focused on the development of more active and versatile catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups. Furthermore, the use of other transition metals, such as copper, nickel, and cobalt, is gaining traction for specific transformations. nih.govrsc.org

C-H Functionalization: Direct C-H bond activation and functionalization have emerged as a powerful and atom-economical strategy for modifying the pyridine core. researchgate.net This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences. While the electron-deficient nature of the pyridine ring can present challenges, significant progress has been made in the regioselective C-H arylation, alkylation, and amination of pyridines.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has opened up new avenues for the functionalization of pyridines under mild and environmentally friendly conditions. This methodology has been successfully applied to a variety of transformations, including radical additions and cross-coupling reactions, offering unique reactivity patterns that are often complementary to traditional methods.

Flow Chemistry: The use of continuous-flow reactors is becoming increasingly popular for the synthesis and functionalization of heterocyclic compounds. Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved scalability, and precise control over reaction parameters, which can lead to higher yields and selectivities.

| Methodology | Description | Advantages |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., Palladium, Copper, Nickel) to form new bonds at halogenated positions. | High efficiency, broad scope, well-established. |

| C-H Functionalization | Directly activates and modifies C-H bonds on the pyridine ring. | Atom-economical, reduces synthetic steps. |